molecular formula C16H26N2O B2456021 (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 510764-51-9

(4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B2456021
CAS No.: 510764-51-9
M. Wt: 262.397
InChI Key: GNNCDEOTPDWRAC-UHFFFAOYSA-N
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Description

(4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that features a benzyl group substituted with an ethyl group at the para position and a morpholine ring attached via a propyl chain

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-2-15-4-6-16(7-5-15)14-17-8-3-9-18-10-12-19-13-11-18/h4-7,17H,2-3,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNCDEOTPDWRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:

    Starting Materials: 4-Ethylbenzyl chloride and 3-morpholinopropylamine.

    Reaction: The reaction between 4-Ethylbenzyl chloride and 3-morpholinopropylamine is carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to neutralize the hydrochloric acid formed during the reaction.

    Conditions: The reaction is usually conducted in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The secondary amine undergoes alkylation and acylation reactions typical of aliphatic amines:

Reaction TypeConditionsProductReference
Alkylation RX (alkyl halide), K₂CO₃, DMF, 60°CQuaternary ammonium salt: R-N⁺-(CH₂)₃-morpholine-(4-ethylbenzyl) X⁻
Acylation AcCl, Et₃N, CH₂Cl₂, 0°C → RTAmide: Ac-N-(CH₂)₃-morpholine-(4-ethylbenzyl)
Sulfonylation TsCl, pyridine, refluxSulfonamide: Ts-N-(CH₂)₃-morpholine-(4-ethylbenzyl)

Mechanistic Notes :

  • Alkylation proceeds via an Sₙ2 mechanism, with the amine acting as a nucleophile toward primary alkyl halides.

  • Steric hindrance from the ethylbenzyl and morpholinopropyl groups slows reactivity compared to simpler amines .

Morpholine Ring Reactivity

The morpholine oxygen participates in hydrogen bonding and acid-catalyzed ring-opening:

Reaction TypeConditionsProductReference
Protonation HCl (g), Et₂OMorpholinium chloride: [HN⁺(CH₂)₂O(CH₂)₂]Cl⁻
Ring-Opening HBr (48%), reflux, 12 hr1,2-Dibromoethane + 2-ethylpiperazine derivatives
Complexation BF₃·Et₂O, CHCl₃, RTBoron-morpholine adduct (O→B coordination)

Key Findings :

  • Protonation occurs preferentially at the morpholine oxygen rather than the secondary amine due to higher basicity (pKₐ ≈ 8.4 vs. 10.2 for aliphatic amines) .

  • Ring-opening under strong acidic conditions produces fragments that recombine into piperazine derivatives .

Aromatic System Modifications

The 4-ethylbenzyl group undergoes electrophilic substitution:

Reaction TypeConditionsProductReference
Nitration HNO₃/H₂SO₄, 0°C → 50°C3-Nitro-4-ethylbenzyl derivative (meta-directing)
Sulfonation ClSO₃H, CH₂Cl₂, -10°C3-Sulfo-4-ethylbenzyl derivative
Halogenation Br₂, FeBr₃, 80°C3-Bromo-4-ethylbenzyl derivative

Regioselectivity :
The ethyl group directs electrophiles to the meta position (72% yield in nitration). Steric effects from the ethyl group reduce para substitution to <5%.

Multi-Component Reactions (Petasis Reaction)

The amine participates in Petasis reactions with boronic acids and carbonyl compounds:

ComponentsConditionsProductReference
Benzaldehyde + PhB(OH)₂MeOH, 60°C, 24 hrα-Amino alcohol: HOCH₂-CPh-N-(CH₂)₃-morpholine
Glyoxylic acid + VinylBTHF, MgSO₄, RTAllylamine derivative

Mechanism :

  • Formation of a boronate-amine complex

  • Nucleophilic attack on the carbonyl carbon

  • Proton transfer and product release .

Oxidation Reactions

The propyl linker between amine and morpholine is susceptible to oxidation:

Oxidizing AgentConditionsProductReference
KMnO₄ (aq)H₂SO₄, 100°C, 6 hrMorpholine-3-carboxylic acid derivative
RuO₄CCl₄, RT, 2 hrKetone at C2 position

Yield Data :

  • KMnO₄ oxidation gives 58% yield with complete cleavage of the propyl chain .

  • RuO₄ selectively oxidizes the central methylene group (83% yield) .

Scientific Research Applications

Synthetic Route

StepReactantsConditionsProducts
14-Ethylbenzyl chloride + 3-morpholinopropylamineBase (NaOH/K2CO3), DCM/THF(4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine
2This compoundVarious reagents for further functionalizationSubstituted derivatives

Pharmaceutical Development

The compound is being investigated for its potential as a pharmaceutical agent due to its structural characteristics that may confer specific biological activities. Its interactions with various biological targets, such as enzymes and receptors, make it a candidate for drug development aimed at treating diverse medical conditions.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. The presence of both aromatic and aliphatic components allows for modifications that can enhance pharmacological properties.

Case Studies and Research Findings

  • Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant effects. These studies often focus on the compound's ability to modulate neurotransmitter systems in the brain.
  • Neuroprotective Effects : Some derivatives have shown potential neuroprotective properties, suggesting their use in treating neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies have explored the antimicrobial efficacy of related compounds, indicating that modifications to the morpholine ring can influence activity against various pathogens .

Chemical Reactions and Mechanisms

The compound can undergo several chemical reactions:

  • Oxidation : The benzyl group can be oxidized to form derivatives such as benzaldehyde or benzoic acid.
  • Reduction : Reduction reactions can yield more saturated amine derivatives.
  • Substitution Reactions : The amine group can participate in nucleophilic substitutions, allowing for further functionalization of the molecule.

Mechanism of Action

The mechanism of action of (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity to certain biological targets, while the benzyl group can influence its lipophilicity and membrane permeability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler amine with a benzyl group.

    Morpholine: A cyclic amine with a similar structure to the morpholine ring in the compound.

    4-Ethylbenzyl alcohol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

(4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties

Biological Activity

(4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is a synthetic organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Ethylbenzyl moiety : Contributes to lipophilicity and potential interactions with biological membranes.
  • Morpholine ring : Enhances binding affinity to various biological targets due to its nitrogen atom, which can participate in hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The morpholine ring's nitrogen can facilitate interactions that modulate enzyme activity or receptor signaling pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications in its structure. The following table summarizes the impact of structural variations on biological activity:

Compound VariationBiological ActivityNotes
BenzylamineLowSimpler structure, less interaction potential.
MorpholineModerateEnhances binding but lacks aromaticity.
4-EthylbenzaldehydeModerate to HighIncreased lipophilicity enhances membrane penetration.

Case Studies and Research Findings

  • Antibacterial Activity : In a study evaluating various morpholine derivatives, compounds similar to this compound displayed promising activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting significant potential for further development .
  • Cytotoxicity Assays : Preliminary cytotoxicity assays indicated that derivatives of this compound could induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms and therapeutic applications .
  • Pharmacological Studies : A review highlighted the importance of the morpholine moiety in enhancing pharmacological properties across various drug classes, suggesting that this compound may similarly benefit from these effects .

Q & A

Q. What are the optimal synthetic routes for (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution or reductive amination. For example:

  • Step 1: React 4-ethyl-benzyl chloride with 3-morpholin-4-yl-propan-1-amine in anhydrous THF using a base like triethylamine to form the secondary amine .
  • Step 2: Optimize reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio) to minimize side products.
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol/water .

Key Factors:

  • Steric hindrance from the ethyl and morpholine groups may require longer reaction times.
  • Reducing agents like sodium cyanoborohydride enhance selectivity in reductive amination .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify protons on the ethyl-benzyl (δ 1.2–1.4 ppm for CH3, δ 2.6–2.8 ppm for CH2) and morpholine (δ 3.6–3.8 ppm for N-CH2) groups .
    • 13C NMR: Confirm quaternary carbons in the benzyl (δ 125–140 ppm) and morpholine (δ 65–70 ppm) moieties .
  • Mass Spectrometry (MS): ESI-MS in positive mode to detect [M+H]+ ions (calculated m/z for C17H27N2O: 275.2) .
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

  • In vitro assays:
    • Enzyme inhibition: Test against kinases (e.g., PI3K) or GPCRs using fluorescence-based assays .
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Binding studies: Surface plasmon resonance (SPR) to measure affinity for target proteins .

Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to simulate binding to receptor sites (e.g., serotonin receptors). Parameterize the morpholine group’s electron-rich oxygen for hydrogen bonding .
  • MD simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .
  • QSAR: Coramine substituent effects (e.g., ethyl vs. methyl) with bioactivity data to refine lead optimization .

Q. What strategies resolve contradictions in experimental data, such as conflicting bioactivity results across studies?

Methodological Answer:

  • Orthogonal validation: Combine SPR (binding affinity) with functional assays (e.g., cAMP modulation) to confirm target engagement .
  • Batch variability analysis: Test synthetic batches for impurities (HPLC-MS) and re-evaluate bioactivity .
  • Meta-analysis: Compare results across studies using standardized protocols (e.g., NIH Assay Guidance Manual) .

Example: If one study reports anti-inflammatory activity but another does not, verify cell type-specific responses (e.g., THP-1 vs. RAW 264.7 macrophages) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

Methodological Answer:

  • Analog synthesis: Modify substituents (e.g., replace ethyl with isopropyl or morpholine with piperazine) and test bioactivity .
  • SAR Table:
AnalogR1 (Benzyl)R2 (Amine)IC50 (PI3Kα, nM)
Parent compound4-Ethyl3-Morpholinyl250
Analog A4-Fluoro3-Morpholinyl180
Analog B4-Ethyl3-Piperazinyl320
  • Key Insight: Electron-withdrawing groups (e.g., fluoro) enhance kinase inhibition, while bulkier amines reduce potency .

Q. What experimental designs minimize bias in assessing the compound’s environmental toxicity?

Methodological Answer:

  • OECD Guidelines:
    • Acute toxicity: Daphnia magna immobilization test (48-h exposure, 10–100 µM) .
    • Biodegradation: Closed bottle test (28 days, BOD/COD ratio) .
  • Controls: Use reference compounds (e.g., sodium lauryl sulfate for toxicity) and solvent controls .
  • Statistical design: Randomized block design with triplicate samples to account for batch variability .

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